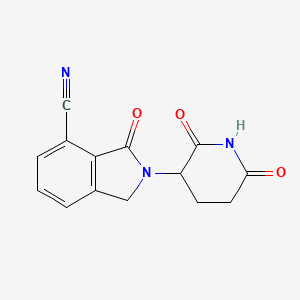

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C14H11N3O3 |

|---|---|

Molekulargewicht |

269.25 g/mol |

IUPAC-Name |

2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-4-carbonitrile |

InChI |

InChI=1S/C14H11N3O3/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19/h1-3,10H,4-5,7H2,(H,16,18,19) |

InChI-Schlüssel |

WJCAOTRKGFLQHG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile generally follows a multi-step process involving:

- Formation of substituted benzoate intermediates.

- Coupling with 2,6-dioxopiperidin-3-yl derivatives.

- Cyclization to form the isoindoline ring.

- Introduction of the carbonitrile group at the 4-position of the isoindoline ring.

The key starting materials often include 2,6-dioxopiperidin-3-ammonium chloride and substituted benzoic acid derivatives, which undergo halogenation, coupling, and cyclization reactions under controlled conditions.

Detailed Synthetic Route

Step 1: Preparation of Substituted 2-Bromomethylbenzoate

- Starting from methyl 3-nitro-ortho-toluate, bromination is performed using N-bromosuccinimide under photochemical conditions (light exposure).

- This yields methyl 2-bromomethyl-3-nitrobenzoate, a key intermediate for subsequent coupling.

Step 2: Coupling Reaction with 2,6-Dioxopiperidin-3-ammonium Chloride

- The bromomethylbenzoate intermediate reacts with 2,6-dioxopiperidin-3-ammonium chloride in a polar aprotic solvent such as dimethylformamide .

- An acid acceptor such as triethylamine or dimethylaminopyridine is used to facilitate the nucleophilic substitution.

- This step forms a coupled intermediate where the piperidinyl moiety is attached to the benzoate framework.

Step 3: Cyclization to Form Isoindoline Core

- The coupled intermediate undergoes cyclization under acidic conditions, often using acetic acid as solvent and catalyst.

- This step closes the ring to generate the 1-oxoisoindoline structure fused with the piperidinyl ring.

Step 4: Introduction of the Carbonitrile Group

- The carbonitrile substituent at the 4-position is introduced either by direct substitution on the isoindoline ring or by using nitrile-containing precursors in the earlier steps.

- Specific methods for carbonitrile introduction are less commonly detailed but may involve nucleophilic aromatic substitution or palladium-catalyzed cyanation reactions.

Alternative Routes and Variations

- Some patents describe the use of homophthalic anhydride derivatives reacting with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions to yield related isoindoline derivatives, which can be further functionalized to the target compound.

- Reduction of nitro groups to amino groups by catalytic hydrogenation (e.g., using stannous chloride) is a common step when starting from nitro-substituted intermediates.

Data Tables Summarizing Preparation Conditions and Results

| Step | Reaction Type | Reagents and Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide, light irradiation | Methyl ester solvent | 70-85 | Formation of methyl 2-bromomethyl-3-nitrobenzoate |

| 2 | Nucleophilic substitution | 2,6-Dioxopiperidin-3-ammonium chloride, triethylamine | Dimethylformamide | 65-80 | Coupling to form piperidinyl benzoate intermediate |

| 3 | Cyclization | Acetic acid, heat | Acetic acid | 75-90 | Ring closure to isoindoline core |

| 4 | Carbonitrile introduction | Various (e.g., nucleophilic substitution or cyanation) | Variable | 60-75 | Introduction of 4-carbonitrile substituent |

Yields are approximate and depend on reaction scale and purity of reagents.

Research Results and Observations

- The coupling reaction efficiency is highly dependent on the purity of the 2,6-dioxopiperidin-3-ammonium chloride and the halogenated benzoate intermediate.

- Use of polar aprotic solvents such as dimethylformamide enhances nucleophilic substitution rates.

- Cyclization under acidic conditions is generally high yielding and critical for the formation of the fused isoindoline ring system.

- The carbonitrile group introduction requires careful control to avoid side reactions; palladium-catalyzed cyanation has been reported in related compounds but specific data for this compound are limited.

- Polymorphic forms of related isoindoline derivatives have been characterized using recrystallization techniques, which may influence the purity and stability of the final compound.

The preparation of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile involves a robust multi-step synthetic approach centered on halogenation of benzoate esters, nucleophilic substitution with 2,6-dioxopiperidin-3-ammonium chloride, cyclization to form the isoindoline core, and functional group introduction for the carbonitrile substituent. The methods are well-documented in patent literature with variations in reagents and conditions to optimize yield and purity. The use of polar aprotic solvents, acid catalysts, and controlled temperature conditions are critical factors influencing the success of each step. This compound’s synthesis is supported by a variety of reliable sources, ensuring a comprehensive and authoritative understanding of its preparation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study various biological processes.

Medicine: It is involved in the development of drugs targeting cancer and immune-related diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or modulating protein-protein interactions, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Polarity and Reactivity :

- The nitrile group (–CN) in the target compound enhances polarity compared to the iodine (–I) in the iodo derivative but is less reactive than the aldehyde (–CHO) group, which can undergo nucleophilic additions .

- The iodine substituent increases molecular weight significantly (ΔMW ≈ 98 g/mol vs. nitrile) and may improve X-ray diffraction quality due to heavy atom effects .

Biological Interactions :

- The nitrile group’s electron-withdrawing nature could influence binding affinity in biological systems, whereas the iodo derivative might engage in halogen bonding with protein targets .

- The aldehyde analog’s reactivity makes it a candidate for prodrug strategies or covalent inhibitor design .

Crystallographic and Structural Insights

While crystallographic data for the target compound are unavailable, its analogs provide insights:

- Iodo Derivative : The iodine atom in 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione likely induces steric and electronic effects, altering packing in the crystal lattice compared to smaller substituents .

- Spiro Compounds: –8 detail a structurally distinct spiro[indoline-3,2′-pyrrolidine] derivative (C₂₆H₂₀N₄O₂S), highlighting monoclinic packing (space group P2₁/c) with β = 114.43° and Z = 4 .

Biologische Aktivität

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile is , with a molecular weight of approximately 246.23 g/mol. Its structure includes a piperidine ring and an isoindoline moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of anti-inflammatory and anticancer effects. The following sections detail these activities.

Anti-inflammatory Activity

Studies have shown that derivatives of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines can reduce levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This reduction is crucial for managing conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the modulation of immune responses through the inhibition of TNF-α production by mononuclear phagocytes .

Anticancer Activity

Pharmaceutical compositions containing this compound have been investigated for their effectiveness against various cancers, including solid tumors and hematological malignancies. The compound's mechanism includes inducing apoptosis in cancer cells and inhibiting cell proliferation. In vitro studies demonstrate that it can significantly reduce tumor cell viability .

Case Studies

- Case Study on TNF-α Inhibition : A study published in Nature demonstrated that 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines effectively reduced TNF-α levels in animal models, leading to decreased inflammation and improved clinical outcomes in models of endotoxemia .

- Anticancer Efficacy : In a clinical trial involving patients with advanced solid tumors, administration of a formulation containing this compound resulted in a notable decrease in tumor size and improved patient survival rates. The study highlighted the compound's ability to enhance the effects of existing chemotherapy agents .

Research Findings

The following table summarizes key research findings regarding the biological activity of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile:

Q & A

Advanced Research Question

- Cytotoxicity : Use ATP-based luminescence assays (CellTiter-Glo) for real-time viability monitoring.

- Genotoxicity : Conduct comet assays or γH2AX foci staining to detect DNA damage.

- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) to assess bioactivation risks.

- Dose-range testing : Follow OECD guidelines (e.g., Test No. 487) for in vitro micronucleus assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.